![molecular formula C20H17ClFNO4S2 B2937114 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide CAS No. 896327-28-9](/img/structure/B2937114.png)
2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide is a chemical compound that is widely used in scientific research. It is commonly referred to as CFTR(inh)-172 and is used as a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
Mechanism of Action
2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide(inh)-172 binds to the regulatory domain of the 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide chloride channel, preventing its activation by ATP. This results in the inhibition of chloride transport across the cell membrane. The exact mechanism of 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide(inh)-172 inhibition is still under investigation, but it is thought to involve the disruption of protein-protein interactions between the regulatory domain and other 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide domains.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide(inh)-172 has been shown to effectively inhibit the 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide chloride channel in various cell types and tissues, including airway epithelial cells, intestinal epithelial cells, and sweat gland ducts. This inhibition leads to a decrease in chloride secretion and an increase in sodium absorption, resulting in the thickening of mucus and the dehydration of secretions. 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide(inh)-172 has also been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide(inh)-172 is its selectivity for the 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide chloride channel. This allows for the specific inhibition of this channel without affecting other ion channels or transporters. 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide(inh)-172 is also highly potent, with an IC50 value in the nanomolar range. However, one limitation of 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide(inh)-172 is its relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide(inh)-172 has been shown to have off-target effects on other proteins, although these effects are generally minimal.
Future Directions
2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide(inh)-172 has already been used extensively in scientific research, but there are still many future directions for its use. One potential application is in the development of new therapies for cystic fibrosis. 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide(inh)-172 could be used as a starting point for the development of more potent and selective 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide inhibitors. Additionally, 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide(inh)-172 could be used to study the role of 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Finally, 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide(inh)-172 could be used to investigate the mechanisms of 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide regulation and the interactions between 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide and other proteins.
Conclusion
2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide(inh)-172 is a valuable tool in scientific research that allows for the selective inhibition of the 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide chloride channel. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide(inh)-172 has already contributed significantly to our understanding of 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide regulation and has the potential to lead to the development of new therapies for cystic fibrosis and other diseases.
Synthesis Methods
The synthesis method of 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide(inh)-172 involves the reaction of two key starting materials, 2-(4-chlorophenoxy)acetamide and 2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethylamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The final product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide(inh)-172 is a valuable tool in scientific research as it allows for the selective inhibition of the 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide chloride channel. This channel plays a crucial role in the regulation of salt and water transport in various organs, including the lungs, pancreas, and sweat glands. Dysregulation of the 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide channel has been linked to cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide(inh)-172 has been used to study the role of 2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide in various diseases and to develop new therapies for cystic fibrosis.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO4S2/c21-14-3-7-16(8-4-14)27-13-20(24)23-12-19(18-2-1-11-28-18)29(25,26)17-9-5-15(22)6-10-17/h1-11,19H,12-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFAPDAZOPXXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2937032.png)
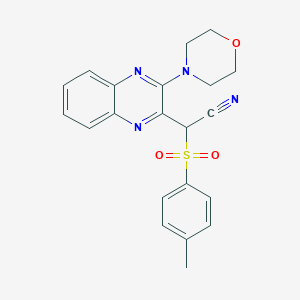
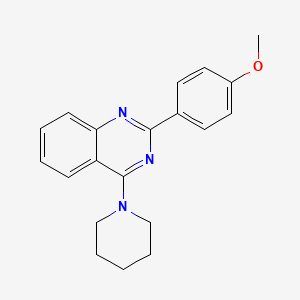
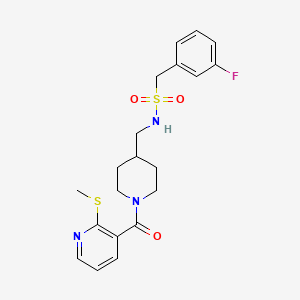
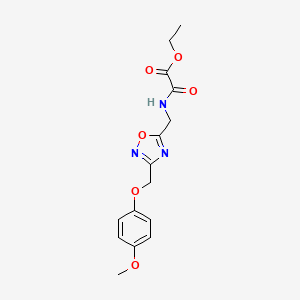
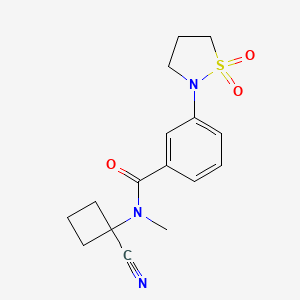


![5-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2937045.png)
![5,5-Dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B2937046.png)
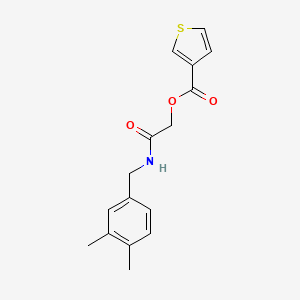
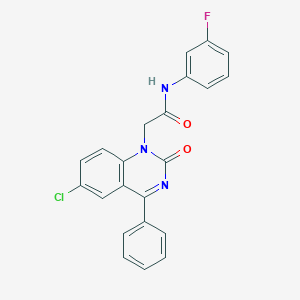

![N-(4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide](/img/structure/B2937054.png)